molecular formula C12H8FNO2 B1341789 3-(4-Fluorophenyl)picolinic acid CAS No. 1192608-90-4

3-(4-Fluorophenyl)picolinic acid

Cat. No. B1341789
CAS RN: 1192608-90-4
M. Wt: 217.2 g/mol
InChI Key: XBHRQJLIWJGHMP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)picolinic acid is a compound with the CAS Number: 1192608-90-4 and a molecular weight of 217.2 . It is a pyridine carboxylate metabolite of tryptophan .


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)picolinic acid is represented by the InChI Code: 1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) .


Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)picolinic acid has a molecular weight of 217.2 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Anticancer Activities

One of the significant applications of “3-(4-Fluorophenyl)picolinic acid” is in the field of cancer research. It has been used in the synthesis of rhenium(I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . These complexes were tested on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells . One of the complexes, fac-[Re(Pico)(CO)3 (H2O)], showed toxicity with respective LC50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570), and 20.9 ± 0.8 (SI = 0.430) μg/mL . This suggests that it could be used as a positive control drug of toxicity .

Structural Studies

The compound has also been used in structural studies. The effect of the fluorine atoms on the backbone of the N,O’- bidentate ligand was investigated . A trend was noticed in the carbonyl stretching frequencies: with Pico< Tfpc < Dfpc .

Synthesis of Complexes

“3-(4-Fluorophenyl)picolinic acid” has been used in the synthesis of rhenium(I) tricarbonyl complexes . These complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84% . The complexes were characterized using various spectroscopic techniques: IR, 1H and 13C NMR, UV/Vis, and single-crystal X-ray diffraction .

Drug Development

The compound’s unique properties make it a potential candidate for drug development. Its ability to form complexes with metals like rhenium can be leveraged to develop new drugs . For instance, cis-platin, a metal-based drug, is widely used in cancer treatment . Similarly, “3-(4-Fluorophenyl)picolinic acid” could be used to develop new drugs with improved properties.

Biological Screening

The compound has been used in biological screening. The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells revealed one toxic complex . This suggests that the compound could be used in biological screening to identify potential drugs.

Ligand Design

“3-(4-Fluorophenyl)picolinic acid” can be used in ligand design. The compound’s ability to form complexes with metals like rhenium makes it a potential candidate for designing new ligands . These ligands could be used in various applications, including drug development and catalysis.

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Fluorophenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHRQJLIWJGHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590944
Record name 3-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)picolinic acid

CAS RN

1192608-90-4
Record name 3-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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